Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate

Description

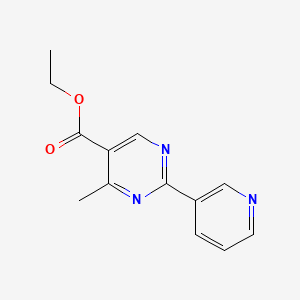

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-3-yl group at position 2, a methyl group at position 4, and an ethyl ester at position 3. Its synthesis typically involves multi-step reactions, such as condensation of pyridine-3-carboxaldehyde derivatives with ethyl acetoacetate, followed by cyclization and functionalization steps . The compound’s structural motifs are relevant in medicinal chemistry, particularly in kinase inhibitor design, due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-3-18-13(17)11-8-15-12(16-9(11)2)10-5-4-6-14-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRAIKYAJCEVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyrimidine and pyridine derivatives .

Scientific Research Applications

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The pyrimidine-5-carboxylate scaffold is highly versatile. Substitutions at positions 2, 4, and 5 significantly alter reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylate Derivatives

*Similarity scores derived from structural alignment algorithms (Tanimoto coefficients) .

Key Observations:

- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions . This contrasts with the electron-donating methyl group in the target compound, which stabilizes the ring but reduces electrophilicity.

- Hydrogen-Bonding Capacity: Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate exhibits superior solubility in polar solvents (e.g., water or ethanol) due to its hydroxyl group, which also enables hydrogen bonding with biological targets .

- Steric Effects : The pyridin-3-yl substituent in the target compound introduces steric bulk compared to simpler analogs like Ethyl 2-methylpyrimidine-5-carboxylate. This may influence binding affinity in enzyme active sites .

Spectroscopic and Crystallographic Comparisons

- NMR Profiling : NMR studies (e.g., ) reveal that substituents in regions adjacent to the pyrimidine core (e.g., positions 2 and 4) cause distinct chemical shift patterns. For instance, the pyridin-3-yl group in the target compound deshields protons in the pyrimidine ring (δ 8.1–8.5 ppm), whereas trifluoromethyl groups induce downfield shifts due to electronegativity effects .

- Crystallographic Behavior: Crystallography software like SHELX and ORTEP are critical for resolving substituent-induced conformational changes. For example, the methyl group at position 4 in the target compound may induce minor ring puckering (quantified via Cremer-Pople parameters ), while bulkier groups like hydroxypiperidinyl could distort the pyrimidine plane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.